molecular formula C23H38N2O4 B6022144 1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol

1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol

Cat. No.: B6022144
M. Wt: 406.6 g/mol
InChI Key: XPVQKQSPYOQOBB-UHFFFAOYSA-N
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Description

1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxy group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenoxy-substituted molecules. Examples include:

Uniqueness

1-[3-[4-[[Cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

1-[3-[4-[[cyclopropylmethyl(propyl)amino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O4/c1-3-10-25(14-18-4-5-18)15-19-6-7-22(23(13-19)28-2)29-17-21(27)16-24-11-8-20(26)9-12-24/h6-7,13,18,20-21,26-27H,3-5,8-12,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVQKQSPYOQOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC(=C(C=C2)OCC(CN3CCC(CC3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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